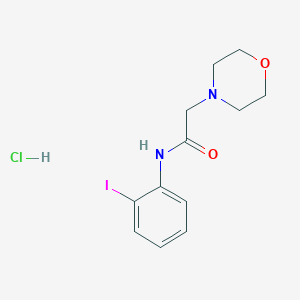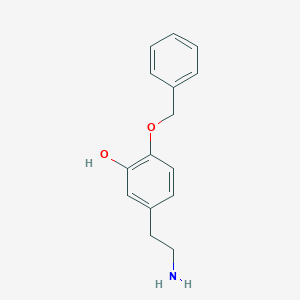
5-(2-Aminoethyl)-2-(benzyloxy)phenol
Descripción general
Descripción
The compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is a phenolic derivative that is structurally related to other phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate (5-ASA). These compounds are known for their antioxidant properties, with 5-ASA being particularly potent as a radical scavenger and inhibitor of lipid peroxidation . While the specific compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is not directly studied in the provided papers, its structural similarities to the compounds mentioned suggest potential antioxidant capabilities.
Synthesis Analysis
The synthesis of related compounds involves the reaction of phenolic derivatives with various reagents. For instance, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides . Similarly, Schiff bases, which are structurally related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, are synthesized and characterized for their solvatochromic properties . These methods could potentially be adapted for the synthesis of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.
Molecular Structure Analysis
The molecular structure of phenolic compounds is crucial in determining their reactivity and properties. For example, the electronic structures of Schiff base compounds, which share a similar phenolic core to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, have been investigated using both experimental and theoretical methods . The molecular electrostatic potential and solvent accessibility surface of these compounds have been calculated, which could provide insights into the molecular structure of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.
Chemical Reactions Analysis
Phenolic compounds participate in various chemical reactions due to their reactive hydroxyl groups. The reactivity of 5-ASA, for instance, is attributed to the presence of the p-amine relative to the hydroxyl group, which increases the stability of the phenoxyl radical . This suggests that the aminoethyl group in 5-(2-Aminoethyl)-2-(benzyloxy)phenol could similarly affect its reactivity, potentially enhancing its antioxidant activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. The solvatochromic properties of Schiff bases, which are related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, indicate that these compounds have significant dipole moments and can act as solvatochromic materials . The excited state dipole moment of these compounds is much higher than the ground state dipole moment, which could be relevant for the electronic absorption spectra and semiconductor character of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Phenolic compounds, like Chlorogenic Acid (CGA), have been recognized for their extensive pharmacological benefits. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. Its regulatory effects on lipid and glucose metabolism have implications for treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings suggest that phenolic compounds could be used as natural food additives or in medicinal applications to manage various health conditions (Naveed et al., 2018).
Environmental and Industrial Applications
Synthetic Phenolic Antioxidants (SPAs) find extensive use in preventing oxidative damage in food, cosmetics, and industrial products. Research on SPAs, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), highlights their environmental occurrence, human exposure, and potential toxicities. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure and persistence. The environmental and health impacts of SPAs underscore the need for novel antioxidants with lower toxicity and environmental footprint (Liu & Mabury, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVIUXSFRYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340042 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
CAS RN |
94026-91-2 | |
| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




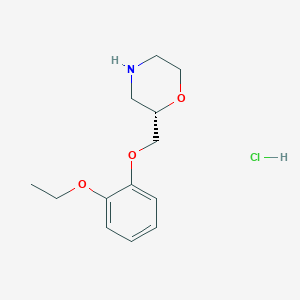
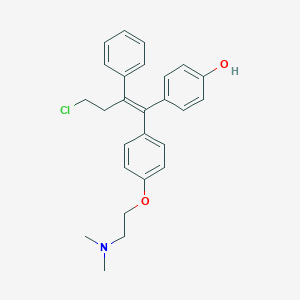
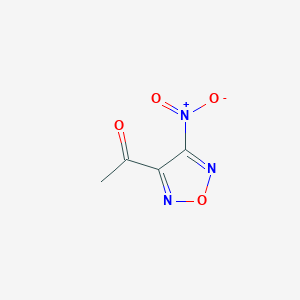
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
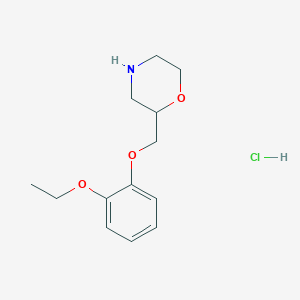
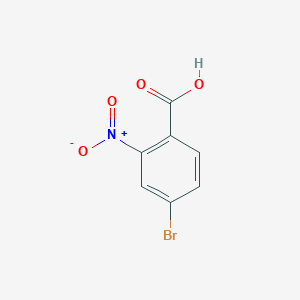
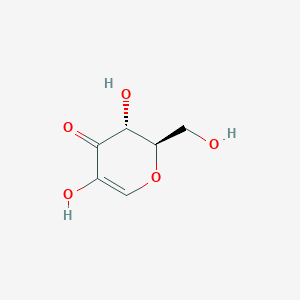
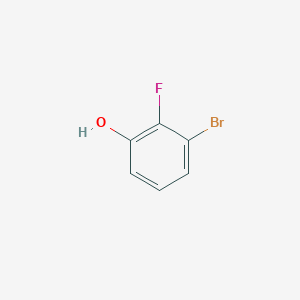
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
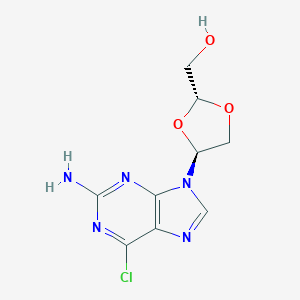
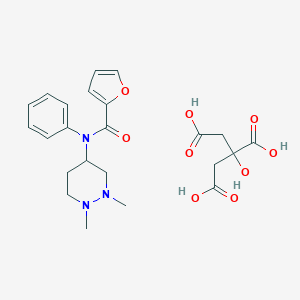
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
